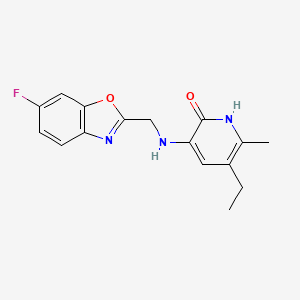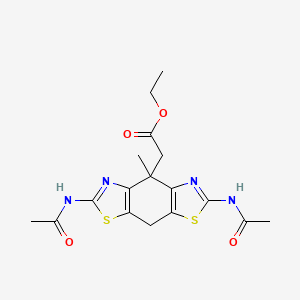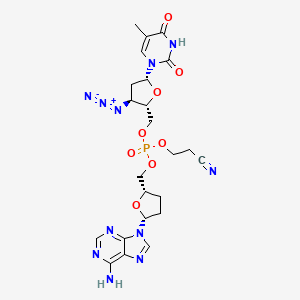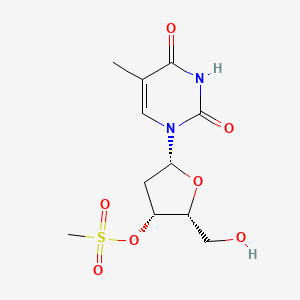
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- is a synthetic nucleoside analog This compound is structurally related to thymidine, a naturally occurring nucleoside
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a suitable sugar derivative, followed by the introduction of the methylsulfonyl group. The pyrimidine base is then coupled to the sugar moiety under acidic or basic conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of pharmaceuticals and as a research tool in various chemical processes
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: A naturally occurring nucleoside with a similar structure but lacking the methylsulfonyl group.
5-Fluorouracil: An anticancer agent that also targets nucleic acid synthesis but has a different mechanism of action.
Zidovudine: An antiviral drug used to treat HIV, structurally similar but with different substituents.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- lies in its specific modifications, which confer unique chemical and biological properties. The presence of the methylsulfonyl group enhances its reactivity and potential as a therapeutic agent .
Propiedades
Número CAS |
94919-65-0 |
|---|---|
Fórmula molecular |
C11H16N2O7S |
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C11H16N2O7S/c1-6-4-13(11(16)12-10(6)15)9-3-7(8(5-14)19-9)20-21(2,17)18/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8-,9-/m1/s1 |
Clave InChI |
FUTVTSDLQPMPRT-IWSPIJDZSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OS(=O)(=O)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





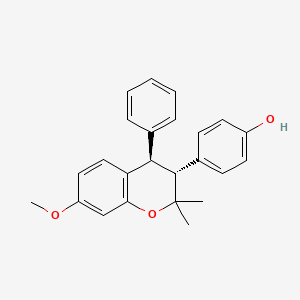
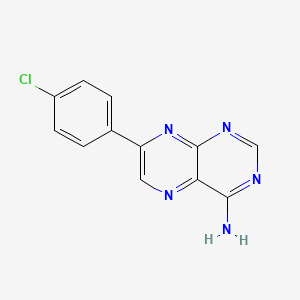
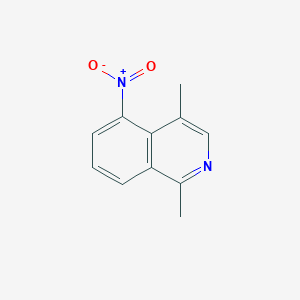

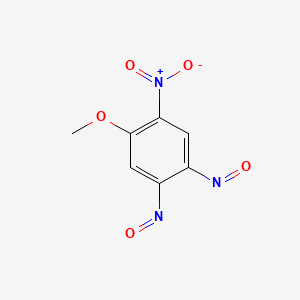
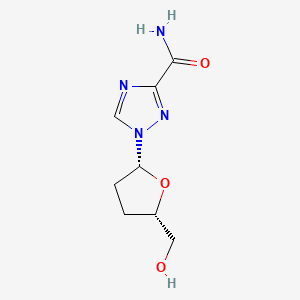
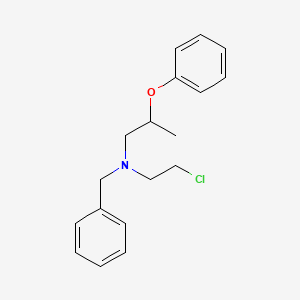
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
